molecular formula C7H5N3O B576201 6-[(E)-hydroxyiminomethyl]pyridine-3-carbonitrile CAS No. 170727-00-1

6-[(E)-hydroxyiminomethyl]pyridine-3-carbonitrile

Cat. No.: B576201
CAS No.: 170727-00-1
M. Wt: 147.137
InChI Key: PGHJRVKNHAJZIE-FNORWQNLSA-N
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Description

6-[(E)-hydroxyiminomethyl]pyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring substituted with a hydroxyiminomethyl group at the 6-position and a carbonitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-hydroxyiminomethyl]pyridine-3-carbonitrile can be achieved through a multi-step process. One common method involves the reaction of 3-cyanopyridine with hydroxylamine to form the hydroxyiminomethyl derivative. The reaction typically requires an acidic or basic catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6-[(E)-hydroxyiminomethyl]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

6-[(E)-hydroxyiminomethyl]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(E)-hydroxyiminomethyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The hydroxyiminomethyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

170727-00-1

Molecular Formula

C7H5N3O

Molecular Weight

147.137

IUPAC Name

(6E)-6-(nitrosomethylidene)-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C7H5N3O/c8-3-6-1-2-7(5-10-11)9-4-6/h1-2,4-5,9H/b7-5+

InChI Key

PGHJRVKNHAJZIE-FNORWQNLSA-N

SMILES

C1=CC(=CN=O)NC=C1C#N

Synonyms

3-Pyridinecarbonitrile,6-[(hydroxyimino)methyl]-(9CI)

Origin of Product

United States

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